molecular formula C8H7BrClFO B12952092 1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene

1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene

Cat. No.: B12952092
M. Wt: 253.49 g/mol
InChI Key: DOOBWWRUFMCLDE-UHFFFAOYSA-N
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Description

1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene is an organic compound with the molecular formula C8H7BrClFO It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor compound. For instance, starting with 1-bromo-3-fluoro-2-methoxybenzene, a chloromethylation reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions typically involve refluxing the mixture to ensure complete conversion.

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring high efficiency and reproducibility.

Chemical Reactions Analysis

1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted benzene derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding aldehydes or ketones.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dehalogenated products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-hydroxy-4-(chloromethyl)-3-fluoro-2-methoxybenzene.

Scientific Research Applications

1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms (bromine, chlorine, and fluorine) can form halogen bonds with amino acid residues in proteins, affecting their structure and function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene can be compared with other halogenated aromatic compounds such as:

    1-Bromo-4-chlorobenzene: Lacks the fluorine and methoxy groups, resulting in different chemical reactivity and applications.

    1-Bromo-4-(chloromethyl)benzene: Similar structure but lacks the fluorine and methoxy groups, leading to differences in physical and chemical properties.

    1-Chloro-4-(chloromethyl)-3-fluoro-2-methoxybenzene:

The presence of multiple halogen atoms and a methoxy group in this compound makes it unique, providing distinct chemical properties and a wide range of applications in various fields of research.

Properties

Molecular Formula

C8H7BrClFO

Molecular Weight

253.49 g/mol

IUPAC Name

1-bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene

InChI

InChI=1S/C8H7BrClFO/c1-12-8-6(9)3-2-5(4-10)7(8)11/h2-3H,4H2,1H3

InChI Key

DOOBWWRUFMCLDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)CCl)Br

Origin of Product

United States

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